![molecular formula C12H14N2O3S B4721718 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721718.png)
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is 266.07251349 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Condensed Heterocyclic Compounds
This compound serves as a precursor in the synthesis of new condensed derivatives of heterocyclic compounds. These derivatives, such as pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, are of interest due to their potential biological properties .
Biological Activity Studies
The derivatives synthesized from this compound are studied for their biological activities. The compound’s structure allows for the development of methods to synthesize new compounds starting from related amino acids, which are then tested for various biological activities .
Neurotropic Activity
Researchers have developed methods to synthesize derivatives from this compound to investigate their neurotropic activity. This is particularly relevant in the search for new therapeutic agents that can affect the nervous system .
Anticonvulsant and Tranquilizer Properties
Some condensed thieno-analogs of this compound have shown valuable biological properties, including high anticonvulsant and tranquilizer activity. This makes them candidates for further research in pharmacology .
Method Development for Compound Synthesis
The compound is used in methodological studies to develop new synthetic pathways. This includes the synthesis of various derivatives that may lead to compounds with significant pharmacological potential .
Chemical Analysis and Characterization
The compound and its derivatives are subjected to rigorous chemical analysis, including IR spectroscopy, NMR spectroscopy, and mass spectrometry. These analyses help determine the physicochemical characteristics and support the structure of synthesized compounds .
Mechanism of Action
Target of Action
It is known that condensed pyrimidines, which are key structural fragments of this compound, are often used in the synthesis of antiviral agents .
Mode of Action
It is known that the compound undergoes a dimroth rearrangement, a process that involves the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to changes in the compound’s interaction with its targets.
properties
IUPAC Name |
5,11,11-trimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-12(2)4-7-6(5-17-12)8-9(18-7)10(15)14(3)11(16)13-8/h4-5H2,1-3H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVJJSACSXIADL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C3=C(S2)C(=O)N(C(=O)N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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